

In-Depth Technical Guide: SLU-10482, a Potent Antiparasitic Agent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SLU-10482

Cat. No.: B14083517

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For Researchers, Scientists, and Drug Development Professionals

Abstract

SLU-10482 is a novel, orally active antiparasitic agent demonstrating significant potency against *Cryptosporidium parvum*, the protozoan parasite responsible for cryptosporidiosis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **SLU-10482**. Detailed experimental protocols for key in vitro and in vivo studies are presented, along with a summary of its known mechanism of action and relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of new therapies for parasitic diseases.

Chemical Structure and Properties

SLU-10482 is a complex heterocyclic molecule with the systematic IUPAC name 2-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[4-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1-piperazinyl]-ethanone.^{[1][2]} Its chemical structure is characterized by a central piperazine ring linking a trifluoromethyl-substituted phenylacetamide moiety to a triazolopyridazine core.

Table 1: Chemical and Physical Properties of **SLU-10482**

Property	Value	Reference
IUPAC Name	2-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[4-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1-piperazinyl]-ethanone	[1][2]
CAS Number	2755451-45-5	[1][2][3]
Molecular Formula	C18H16F4N6O	[1][2][3]
Molecular Weight	408.35 g/mol	[3]
SMILES	<chem>FC(F)(F)C1=CC(=C(C=C1)C2=CC(N2CCN(C3=NN4C(C=C3)=NN=C4)CC2)=O)C1</chem>	[1][2]
Appearance	Solid	[1][4]
Purity	>98%	[1][4]
Solubility	Soluble in DMSO, Ethanol, and Methanol	[1][5]
Storage	Store at -20°C	[4][5]

Biological Activity and Efficacy

SLU-10482 has demonstrated potent and selective activity against *Cryptosporidium parvum* in both in vitro and in vivo models.

In Vitro Activity

SLU-10482 effectively inhibits the growth of *C. parvum* in cell-based assays.

Table 2: In Vitro Activity of **SLU-10482** against *Cryptosporidium parvum*

Assay	Cell Line	Value	Reference
IC50	-	0.0687 μ M	[3]
EC50	HCT-8 cells	0.07 μ M	[1]
AC50 (in infected mice)	-	0.0686 μ M	[3]

In Vivo Efficacy

Oral administration of **SLU-10482** has been shown to be effective in a mouse model of *C. parvum* infection.

Table 3: In Vivo Efficacy of **SLU-10482**

Animal Model	Dosing Regimen	Effect	Reference
Mouse model of <i>C. parvum</i> infection	5 and 15 mg/kg, twice daily	Decreases the number of fecal oocysts	[1][5]

Off-Target Activity

SLU-10482 has been evaluated for its potential to interact with the human ether-a-go-go-related gene (hERG) channel, a common off-target that can lead to cardiotoxicity.

Table 4: hERG Binding Affinity

Target	Kd	Reference
hERG	43 μ M	[1][5]

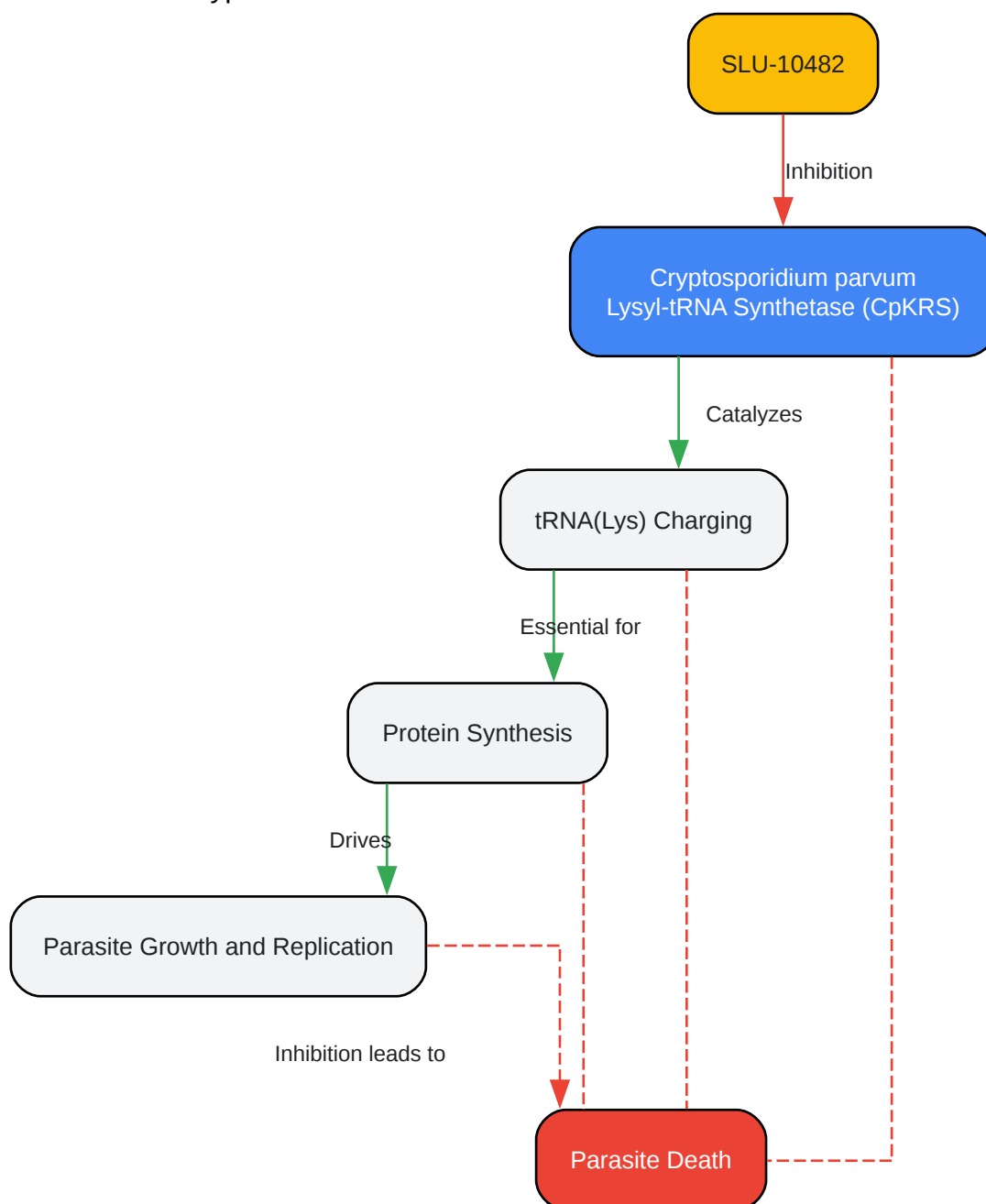
Mechanism of Action and Signaling Pathways

While the precise molecular target of **SLU-10482** in *Cryptosporidium parvum* has not been definitively elucidated in the available literature, its structural class and the known targets of other anti-cryptosporidial compounds suggest a potential mechanism of action. Several studies

have pointed to aminoacyl-tRNA synthetases, particularly lysyl-tRNA synthetase (KRS), as a promising drug target in apicomplexan parasites like *Plasmodium* and *Cryptosporidium*. Inhibition of these essential enzymes disrupts protein synthesis, leading to parasite death.

Below is a hypothetical signaling pathway illustrating the potential mechanism of action of **SLU-10482**, assuming it targets the *C. parvum* lysyl-tRNA synthetase (CpKRS).

Hypothetical Mechanism of Action of SLU-10482



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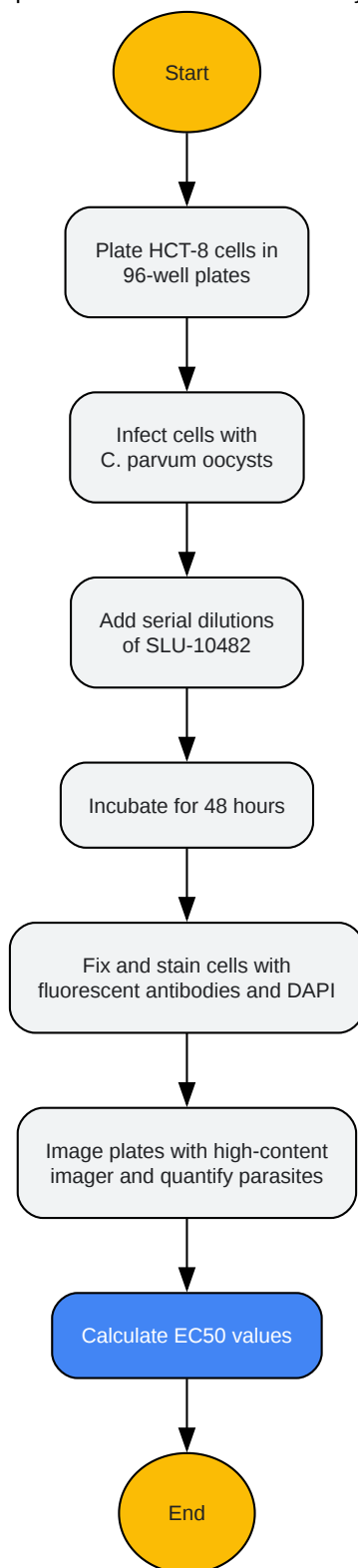
Caption: Hypothetical inhibition of *C. parvum* protein synthesis by **SLU-10482**.

Experimental Protocols

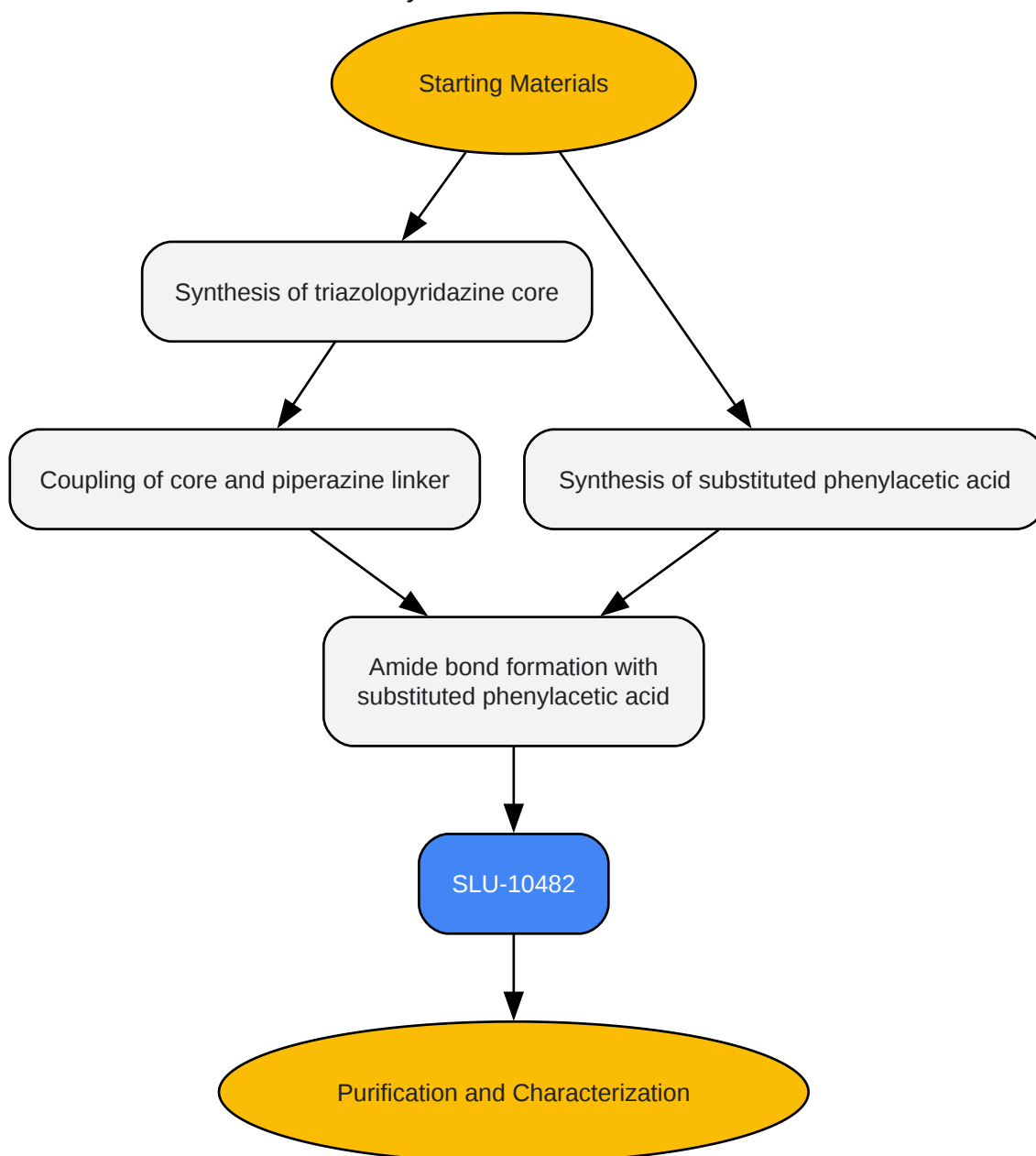
The following are detailed methodologies for key experiments cited in the literature for the evaluation of **SLU-10482**.

In Vitro *C. parvum* Growth Inhibition Assay

This protocol describes the methodology used to determine the half-maximal effective concentration (EC₅₀) of **SLU-10482** against *C. parvum* in a human ileocecal adenocarcinoma cell line (HCT-8).

In Vitro *C. parvum* Growth Inhibition Assay Workflow

Generalized Synthetic Workflow for SLU-10482



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- To cite this document: BenchChem. [In-Depth Technical Guide: SLU-10482, a Potent Antiparasitic Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14083517#slu-10482-chemical-structure-and-properties]

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